Pyridine, 2-(bromomethyl)-6-(difluoromethyl)-
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Overview
Description
2-(Bromomethyl)-6-(difluoromethyl)pyridine is a heterocyclic organic compound that features both bromomethyl and difluoromethyl functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-6-(difluoromethyl)pyridine typically involves the bromination of 6-(difluoromethyl)pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination techniques with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-(difluoromethyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Radical Reactions: The compound can participate in radical reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Radical Reactions: Radical initiators such as AIBN or benzoyl peroxide are used under thermal or photochemical conditions.
Major Products
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and aminomethyl derivatives.
Radical Reactions: Products can vary widely depending on the specific radical conditions and substrates used.
Scientific Research Applications
2-(Bromomethyl)-6-(difluoromethyl)pyridine has several applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for compounds that require specific functional groups for activity.
Mechanism of Action
The mechanism of action for 2-(bromomethyl)-6-(difluoromethyl)pyridine largely depends on the type of reaction it undergoes:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center.
Radical Reactions: The difluoromethyl group can participate in radical reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)pyridine: Lacks the difluoromethyl group, making it less reactive in radical reactions.
6-(Difluoromethyl)pyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
Difluoromethyl 2-pyridyl sulfone: A versatile reagent used in gem-difluoroolefination and other transformations
Uniqueness
2-(Bromomethyl)-6-(difluoromethyl)pyridine is unique due to the presence of both bromomethyl and difluoromethyl groups, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Biological Activity
Pyridine derivatives have been extensively studied for their biological activities, particularly in the context of medicinal chemistry. The compound Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- has garnered attention due to its potential pharmacological applications, especially in anticancer therapies and as enzyme inhibitors. This article provides a detailed analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is characterized by a pyridine ring substituted with a bromomethyl group at the 2-position and a difluoromethyl group at the 6-position. This unique arrangement contributes to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the potential of halomethyl-pyridine derivatives in anticancer applications. A notable study focused on a series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes, which demonstrated significant antiproliferative activity against colorectal and pancreatic cancer cell lines. The presence of reactive halomethyl substituents was crucial for their activity, suggesting that similar compounds like Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may exhibit comparable effects .
Table 1: Antiproliferative Activity of Pyridine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- | HCT-116 (CRC) | TBD | Potential for ligand-based alkylation |
5-(chloromethyl)-2,2'-bipyridine | HCT-116 | 5-10 | Significant activity noted |
6-(halomethyl)-2,2'-bipyridine | Panc-1 | TBD | Effective in vivo in zebrafish models |
The above table summarizes preliminary findings regarding the antiproliferative effects of various pyridine derivatives. While specific IC50 values for Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- are yet to be determined (TBD), its structural similarity to active compounds suggests potential efficacy.
The mechanism by which halogenated pyridines exert their anticancer effects often involves ligand-based alkylating reactions. These reactions can lead to DNA damage in cancer cells, triggering apoptosis. For instance, studies indicate that compounds capable of undergoing such reactions show enhanced antiproliferative activity against resistant cancer cell lines .
Case Studies
Case Study 1: In Vivo Evaluation
A study investigated the in vivo efficacy of a related compound (5-chloromethyl-2,2'-bipyridine) using zebrafish-Panc-1 xenografts. The compound demonstrated significant inhibition of tumor growth at concentrations as low as 8 µM, indicating that structural features similar to those in Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- may confer similar biological activity .
Case Study 2: Enzyme Inhibition
Another area of research has explored the use of pyridine derivatives as acetyl-CoA carboxylase (ACC) inhibitors. These compounds have shown promise in regulating fatty acid synthesis and have implications for treating metabolic disorders . The ability of such compounds to modulate enzyme activity further underscores their therapeutic potential.
Toxicological Considerations
Pyridine derivatives can exhibit varying degrees of toxicity. For example, Pyridine, 2-(bromomethyl)-6-(difluoromethyl)- is classified as toxic if swallowed and can cause skin irritation . Understanding the safety profile is crucial for developing therapeutic applications.
Properties
Molecular Formula |
C7H6BrF2N |
---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
2-(bromomethyl)-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H6BrF2N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 |
InChI Key |
JYSWJYZWSPYQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CBr |
Origin of Product |
United States |
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